4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Catalog No.
S6761347
CAS No.
2640968-69-8
M.F
C21H29N5O2
M. Wt
383.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}p...

CAS Number

2640968-69-8

Product Name

4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

IUPAC Name

4-[2-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]pyrimidin-4-yl]morpholine

Molecular Formula

C21H29N5O2

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C21H29N5O2/c1-27-19-4-2-18(3-5-19)7-9-24-10-12-26(13-11-24)21-22-8-6-20(23-21)25-14-16-28-17-15-25/h2-6,8H,7,9-17H2,1H3

InChI Key

GEDADFGYFAPYKM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCN2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4

Canonical SMILES

COC1=CC=C(C=C1)CCN2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4

4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic compound characterized by its unique structure that incorporates multiple functional groups. The molecular formula is C20H28N4O2C_{20}H_{28}N_{4}O_{2}, and it has a molecular weight of approximately 356.47 g/mol. This compound features a morpholine ring connected to a pyrimidine moiety, which in turn is substituted with a piperazine group that has an ethyl chain and a 4-methoxyphenyl group. The presence of these diverse structural elements suggests potential applications in medicinal chemistry, particularly in the development of pharmacologically active agents.

There is no known mechanism of action for this specific compound. Similar structures can act through various mechanisms depending on their target. They could bind to receptors, inhibit enzymes, or alter cellular processes [].

  • Skin and eye irritation
  • Respiratory irritation upon inhalation
  • Potential for unknown toxicity

The reactivity of 4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine can be attributed to its functional groups. The morpholine and piperazine rings may undergo nucleophilic substitutions, while the pyrimidine can participate in electrophilic aromatic substitutions. Additionally, the methoxy group can be involved in various reactions such as demethylation or oxidation, depending on the reaction conditions. These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

Compounds similar to 4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine have been investigated for their biological activities, particularly in the context of neuropharmacology. Preliminary studies suggest that this compound may exhibit activity as a serotonin receptor modulator, which could have implications for treating mood disorders and other neurological conditions. Its structural similarity to known psychoactive agents indicates potential efficacy in influencing neurotransmitter systems.

The synthesis of 4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine typically involves multi-step organic reactions:

  • Formation of the Pyrimidine Ring: This can be achieved through condensation reactions involving appropriate precursors.
  • Piperazine Substitution: The piperazine moiety can be introduced via nucleophilic substitution on a suitable electrophile.
  • Morpholine Attachment: The morpholine ring can be synthesized and subsequently linked to the pyrimidine structure.
  • Final Modifications: Any additional functional groups, such as the methoxy group, can be added at this stage through methylation reactions.

Each step requires careful optimization of conditions to ensure high yields and purity of the final product.

The primary applications of 4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine lie in pharmaceutical research and development. Its potential as a therapeutic agent targeting serotonin receptors makes it a candidate for further investigation in treating psychiatric disorders, anxiety, and depression. Moreover, its structural characteristics may lend themselves to modifications that could lead to improved pharmacokinetic properties or reduced side effects.

Interaction studies involving 4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine are essential for understanding its mechanism of action. These studies typically focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific receptors, such as serotonin or dopamine receptors.
  • Functional Assays: Assessing the biological response elicited upon receptor activation or inhibition by the compound.
  • In Vivo Studies: Investigating the pharmacodynamics and pharmacokinetics through animal models to determine therapeutic efficacy and safety profiles.

Several compounds share structural similarities with 4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine, including:

Compound NameMolecular FormulaKey Features
1-(2-Methoxyphenyl)-piperazineC11H15NC_{11}H_{15}NSimple piperazine derivative with potential psychoactive effects
1-[2-(Pyridin-3-yl)ethyl]-piperazineC12H16N2C_{12}H_{16}N_{2}Contains a pyridine moiety; studied for neuropharmacological effects
4-(Piperidin-1-yl)-morpholineC11H16N2OC_{11}H_{16}N_{2}OSimilar morpholine structure; investigated for analgesic properties

Uniqueness

The uniqueness of 4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine lies in its combination of a morpholine ring with a piperazine and pyrimidine structure, which may provide distinct pharmacological profiles compared to simpler analogs. Its specific substitutions could lead to enhanced receptor selectivity and improved therapeutic outcomes.

XLogP3

2.5

Hydrogen Bond Acceptor Count

7

Exact Mass

383.23212518 g/mol

Monoisotopic Mass

383.23212518 g/mol

Heavy Atom Count

28

Dates

Last modified: 11-23-2023

Explore Compound Types